molecular formula C23H22N4O3S B2496790 2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 941927-54-4

2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2496790
CAS No.: 941927-54-4
M. Wt: 434.51
InChI Key: HERXJMMCEDZJKC-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by a fused heterocyclic core with a thiazole ring and pyridazine moiety. The structure includes a 3-methoxyphenyl group at position 7, a methyl group at position 2, and a 4-methylbenzyl acetamide side chain. Such derivatives are often explored for kinase inhibition or anticancer activity due to their ability to modulate ATP-binding pockets in enzymes .

Properties

IUPAC Name

2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-14-7-9-16(10-8-14)12-24-19(28)13-27-23(29)21-22(31-15(2)25-21)20(26-27)17-5-4-6-18(11-17)30-3/h4-11H,12-13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERXJMMCEDZJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C(=N2)C4=CC(=CC=C4)OC)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that has attracted attention for its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome. This inflammasome plays a critical role in the regulation of inflammatory responses and is implicated in various diseases, including autoimmune disorders and metabolic syndromes.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 368.45 g/mol. Its structure features a thiazolo[4,5-d]pyridazine core, which is known for diverse biological activities.

Key Structural Features:

  • Thiazolo[4,5-d]pyridazine ring
  • Methoxyphenyl substituent
  • Acetamide functional group

The primary mechanism of action for this compound involves its role as an inhibitor of the NLRP3 inflammasome. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18, which are critical mediators in inflammatory pathways.

In Vitro Studies

Research has demonstrated that treatment with this compound significantly decreases the levels of inflammatory markers in various cell lines. For instance:

  • Cell Line Used: THP-1 macrophages
  • Observed Effects: Decreased IL-1β secretion upon stimulation with lipopolysaccharides (LPS).

Biological Activity Overview

The biological activities associated with this compound include:

Activity Description References
Anti-inflammatoryInhibits NLRP3 inflammasome activation
Anticancer potentialExhibits cytotoxic effects on cancer cell lines
Antimicrobial propertiesDemonstrated activity against specific bacterial strains

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inflammation Modulation:
    • A study indicated that this compound effectively reduced inflammation in murine models of arthritis by inhibiting NLRP3 activation.
    • Findings: Reduction in paw swelling and inflammatory cytokine levels.
  • Cancer Cell Cytotoxicity:
    • In vitro assays showed that the compound induced apoptosis in breast cancer cell lines.
    • Mechanism: Activation of caspase pathways leading to programmed cell death.
    • Results: Significant decrease in cell viability at concentrations above 10 µM.
  • Antimicrobial Activity:
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising antimicrobial effects.
    • Results: Minimum inhibitory concentration (MIC) values were determined to be 15 µg/mL for S. aureus.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[4,5-d]pyridazine derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis with structurally related compounds from the evidence:

a. Core Structure Variations

  • Target Compound : Thiazolo[4,5-d]pyridazine core with 3-methoxyphenyl and 4-methylbenzyl acetamide substituents.
  • N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (): Substituents: 2-thienyl (electron-rich heterocycle) at position 7 and 4-chlorophenyl acetamide.

b. Functional Group Impact

  • Methoxy vs. Chloro Substituents :
    • The 3-methoxyphenyl group in the target compound introduces steric bulk and electron-donating effects, which could improve solubility but reduce metabolic stability compared to the electron-withdrawing 4-chlorophenyl group in ’s compound .
  • Acetamide Side Chains :
    • The 4-methylbenzyl group in the target compound may confer higher lipophilicity than the 4-chlorophenyl group in , influencing membrane permeability .

Data Table: Key Properties of Analogs

Compound Name (Source) Core Structure Substituents (Position 7) Purity (%) Retention Time (min) Key Feature
Target Compound () Thiazolo[4,5-d]pyridazine 3-Methoxyphenyl N/A N/A 4-Methylbenzyl acetamide
N-(4-Chlorophenyl)-... () Thiazolo[4,5-d]pyridazine 2-Thienyl N/A N/A 4-Chlorophenyl acetamide
Compound 16c () Pyrimido[4,5-d][1,3]oxazin 2-Methoxy-4-methylpiperazinyl 99.34 9.37 High purity, short retention time
Compound 16d () Pyrimido[4,5-d][1,3]oxazin 2-Methoxy-4-methylpiperazinyl 97.05 11.98 Isopropyl group increases lipophilicity

Research Findings and Implications

Synthetic Challenges :

  • Analogs in required silica gel chromatography for purification, suggesting that the target compound may also demand rigorous purification methods to achieve >95% purity .

Pharmacological Potential: Thiazolo-pyridazines are known to target kinases (e.g., EGFR, VEGFR). The 4-methylbenzyl acetamide side chain in the target compound could enhance binding to hydrophobic kinase pockets, similar to 4-chlorophenyl in .

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